molecular formula C2H5NOS B3340026 2-Hydroxyethanethioamide CAS No. 174971-06-3

2-Hydroxyethanethioamide

Cat. No.: B3340026
CAS No.: 174971-06-3
M. Wt: 91.13 g/mol
InChI Key: QTNWIBQLURUPJO-UHFFFAOYSA-N
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Description

2-Hydroxyethanethioamide is a synthetic thioamide compound that serves as a versatile intermediate in organic synthesis and drug discovery. Thioamides are recognized as important bioisosteres for canonical amide bonds, and their incorporation into molecules can significantly alter physicochemical properties, leading to enhanced proteolytic stability and improved bioavailability in macrocyclic peptides . The thioamide functional group is a stronger hydrogen bond donor compared to its amide counterpart, which can influence molecular conformation and target binding . Researchers value this compound as a key precursor for the construction of various heterocyclic scaffolds, which are core structures in many therapeutic agents . In medicinal chemistry, thioamide-containing compounds have demonstrated therapeutic relevance across a range of areas, including as antitubercular agents, SARS-CoV-2 main protease inhibitors, and treatments for hypertension and cancer . The mechanism of action for many active thioamide drugs involves prodrug activation, often by bacterial enzymes like EthA in Mycobacterium tuberculosis, leading to the formation of covalent adducts with NAD that inhibit essential enzymes such as InhA . The hydroxyethyl moiety in this compound may provide a handle for further chemical modification or influence the compound's solubility and hydrogen-bonding capacity. This product is intended for use as a building block in pharmaceutical research, chemical biology, and materials science. It is strictly for research purposes and is not approved for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NOS/c3-2(5)1-4/h4H,1H2,(H2,3,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNWIBQLURUPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174971-06-3
Record name 2-hydroxyethanethioamide
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Synthetic Methodologies for 2 Hydroxyethanethioamide and Its Derivatives

Direct Synthesis Approaches for 2-Hydroxyethanethioamide

Direct synthesis of this compound involves the creation of the core C₂(H₅)NOS structure from readily available precursors. Key methods include the reduction of ester functionalities and the conversion of nitrile groups.

Reduction of Thiooxamate Esters (e.g., Ethyl Thiooxamate with Sodium Borohydride)

The reduction of an ester to an alcohol is a fundamental transformation in organic synthesis. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can readily reduce esters, they are often too reactive for substrates with sensitive functional groups. Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reagent, typically used for reducing aldehydes and ketones. google.comgoogle.com

The reduction of esters with NaBH₄ is generally slow; however, the reaction can be driven to completion under specific conditions, such as by using a large excess of the reagent, elevated temperatures, or in alcoholic solvents like methanol (B129727) or ethanol. nih.gov The reactivity of NaBH₄ towards esters can also be significantly enhanced by the addition of Lewis acids like lithium chloride (LiCl) or aluminum chloride (AlCl₃). nih.gov

By analogy, this compound can be synthesized via the selective reduction of the ester group of an ethyl thiooxamate precursor using sodium borohydride. The thioamide moiety is generally less reactive towards NaBH₄ than the ester, allowing for selective transformation. The reaction is typically performed in a protic solvent such as methanol or ethanol, which also facilitates the protonation of the resulting alkoxide intermediate. google.comresearchgate.net

Reaction Scheme:

Precursor: Ethyl thiooxamate

Reagent: Sodium Borohydride (NaBH₄)

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Product: this compound

Table 1: Conditions for Ester Reduction with Sodium Borohydride
Substrate TypeReagentConditionsOutcomeReference
Aliphatic/Aromatic EstersNaBH₄Methanol/THF, refluxClean and rapid reduction to corresponding alcohols. nih.gov
EstersNaBH₄ / LiClTHF, refluxEnhanced reduction efficiency compared to NaBH₄ alone. nih.gov
Aldehydes/KetonesNaBH₄MeOH or EtOH, RTStandard, efficient reduction to alcohols. Esters are typically unaffected under these mild conditions. google.com

Conversion of Hydroxynitriles to Thioamides

A versatile route to this compound begins with a hydroxynitrile, such as glycolnitrile (2-hydroxyacetonitrile). This method involves the direct conversion of the nitrile functional group into a thioamide. A variety of reagents can effect this transformation.

One common method involves treating the nitrile with hydrogen sulfide (B99878) (H₂S) in the presence of a base, such as pyridine (B92270) or triethylamine. Another effective approach utilizes phosphorus pentasulfide (P₄S₁₀) or thioacetic acid. A particularly straightforward method for converting both aliphatic and aromatic nitriles into thioamides involves the use of ammonium (B1175870) phosphorodithioate, which serves as an efficient thionation reagent.

The synthesis can be summarized in two conceptual steps:

Formation of Hydroxynitrile: An aldehyde (e.g., formaldehyde) reacts with hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) to form the corresponding hydroxynitrile.

Thioamidation: The resulting hydroxynitrile is treated with a thionating agent to yield this compound.

This pathway allows for the construction of the target molecule from simple and inexpensive starting materials.

Alternative Thioamidation Reactions of Hydroxy-Containing Precursors

An alternative and widely used strategy for synthesizing thioamides is the thionation of the corresponding amide. For this compound, the precursor would be 2-hydroxyacetamide. The most prominent reagent for this conversion is Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide. chemicalbook.comgoogle.com

The reaction involves heating the amide with Lawesson's Reagent in an anhydrous, high-boiling solvent like toluene (B28343) or xylene. chemicalbook.com The primary advantage of this method is its efficiency and applicability to a wide range of amides, including those with sensitive functional groups like hydroxyls. rasayanjournal.co.in While effective, a notable drawback of using Lawesson's reagent is the formation of phosphorus-containing byproducts, which can complicate purification. google.com However, modified workup procedures have been developed to address this issue. google.com

Table 2: Common Thionation Reagents for Amide to Thioamide Conversion
ReagentTypical ConditionsAdvantagesDisadvantagesReference
Lawesson's Reagent (LR)Toluene or Xylene, refluxMild, versatile, high yieldPhosphorus byproducts complicate purification chemicalbook.comgoogle.com
Phosphorus Pentasulfide (P₄S₁₀)Pyridine or other dry solvent, refluxStrong thionating agentHarsh conditions, often requires dry solvents mdpi.com
Ammonium PhosphorodithioateSolvent, heatingEfficient, easy-to-handle reagentMay not be as widely applicable as LR

Synthesis of Substituted this compound Analogues and Derivatives

The synthesis of substituted analogues allows for the modulation of the molecule's properties. Substitutions can be made at the nitrogen atom (N-substitution) or on the carbon backbone, often incorporating aromatic or heterocyclic moieties.

N-Substituted Hydroxyethanethioamides (e.g., N,N-Dimethyl 2-(2,4-dibenzyloxyphenyl)-2-hydroxyethanethioamide)

The synthesis of N-substituted hydroxyethanethioamides follows similar principles to the parent compound but starts with appropriately substituted precursors. For a complex target like N,N-Dimethyl 2-(2,4-dibenzyloxyphenyl)-2-hydroxyethanethioamide, a multi-step approach is necessary.

A plausible synthetic route would be:

Precursor Synthesis: The synthesis begins with the preparation of 2,4-dibenzyloxybenzaldehyde. This is typically achieved by protecting the hydroxyl groups of 2,4-dihydroxybenzaldehyde (B120756) with benzyl (B1604629) bromide.

Cyanohydrin Formation: The resulting aldehyde is then converted to the corresponding cyanohydrin, 2-(2,4-dibenzyloxyphenyl)-2-hydroxyacetonitrile, by reaction with a cyanide source like trimethylsilyl (B98337) cyanide. A similar synthesis has been reported for other 2-hydroxyphenylacetonitriles. chemicalbook.com

Hydrolysis and Amidation: The nitrile group is hydrolyzed to a carboxylic acid, which is then activated and reacted with dimethylamine (B145610) to form the N,N-dimethyl amide, 2-(2,4-dibenzyloxyphenyl)-2-hydroxy-N,N-dimethylacetamide. The amidation of isatoic anhydride (B1165640) with a dimethylamine aqueous solution is a known method for creating N,N-dimethyl benzamides. rasayanjournal.co.in

Thionation: In the final step, the amide is converted to the target thioamide using a thionating agent such as Lawesson's Reagent. Research has shown that N-(benzoyloxy)amides can be effectively converted to N-(benzoyloxy)thioamides with Lawesson's reagent in moderate yields (53-76%), demonstrating the viability of this step for structurally complex amides. rasayanjournal.co.in

Aromatic and Heterocyclic Functionalization Strategies

Introducing aromatic and heterocyclic groups onto the this compound scaffold can be achieved by two main strategies:

Building from Functionalized Precursors: This approach involves using starting materials that already contain the desired aromatic or heterocyclic ring. For instance, starting with an aromatic aldehyde (e.g., benzaldehyde (B42025) or a substituted variant) in the cyanohydrin formation step will lead to a 2-aryl-2-hydroxyethanethioamide derivative. Syntheses of 2-aryl-2H-indazoles and oximes of 2-aryl-dihydronaphthalenes often start with functionalized aryl precursors.

Post-synthesis Modification/Cyclization: In this strategy, functional groups on a pre-formed this compound derivative are used to build a new heterocyclic ring. For example, a precursor like N-(1,3-benzothiazol-2-yl)-2-chloroacetamide can be synthesized and then reacted with various reagents like thiourea (B124793) or ammonium thiocyanate (B1210189) to form fused imidazole (B134444) or thiazolidine (B150603) rings, respectively. This demonstrates how a reactive site can be used to append complex heterocyclic systems. The synthesis of diverse heterocycles like benzothiazoles, thiazoles, and benzimidazoles often relies on the cyclization of appropriately functionalized precursors.

Table 3: Strategies for Aromatic and Heterocyclic Functionalization
StrategyDescriptionExample Precursor(s)Resulting MoietyReference
Use of Functionalized PrecursorsIncorporate the desired ring system at the beginning of the synthesis.Substituted Aromatic Aldehydes; Heterocyclic AldehydesAryl or Heterocyclic group at the C2 position
Intramolecular CyclizationBuild a new ring using existing functional groups on the scaffold.N-Aryl-N(o-bromobenzyl)hydrazinesFused heterocyclic systems (e.g., Indazoles)
Cyclization via Reactive IntermediateReact a precursor with a reagent to form a new heterocyclic ring.2-Aminobenzothiazole + Chloroacetyl chloride, then ThioureaFused Imidazole ring

Table of Compounds

Table 4: List of Chemical Compounds Mentioned
Compound Name
2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide (Lawesson's Reagent)
2-Hydroxyacetamide
2-Hydroxyacetonitrile (Glycolnitrile)
This compound
Aluminum chloride
Ammonium phosphorodithioate
Benzaldehyde
Benzyl bromide
Dimethylamine
Ethanol
Ethyl thiooxamate
Formaldehyde
Hydrogen cyanide
Hydrogen sulfide
Isatoic anhydride
Lithium aluminum hydride
Lithium chloride
Methanol
N,N-Dimethyl 2-(2,4-dibenzyloxyphenyl)-2-hydroxy-N,N-dimethylacetamide
N,N-Dimethyl 2-(2,4-dibenzyloxyphenyl)-2-hydroxyethanethioamide
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
Phosphorus pentasulfide
Pyridine
Sodium borohydride
Thioacetic acid
Toluene
Triethylamine
Trimethylsilyl cyanide
Xylene

Preparation of Unsaturated Hydroxyethanethioamide Derivatives

The introduction of unsaturation into the backbone of this compound derivatives, particularly as α,β-unsaturated systems, significantly enhances their synthetic utility, providing a handle for various transformations such as Michael additions. A common strategy for the synthesis of α,β-unsaturated carbonyl compounds involves the dehydrogenation of the corresponding saturated analogues. While direct dehydrogenation of thioamides can be challenging, a two-step approach involving the synthesis of an α,β-unsaturated carboxylic acid followed by thionation is a viable route.

One method for the synthesis of the precursor β,γ-unsaturated aliphatic acids is through ligand-enabled dehydrogenation of free aliphatic acids. nih.gov For instance, a palladium catalyst with a specifically designed pyridine-pyridone ligand can effectively desaturate an aliphatic acid at the β,γ-position. nih.gov This can be followed by isomerization to the more stable α,β-unsaturated system under basic conditions. Subsequent thionation of the resulting α,β-unsaturated carboxylic acid, for example using Lawesson's reagent or P₄S₁₀, would yield the desired unsaturated hydroxyethanethioamide derivative.

A plausible reaction scheme for the synthesis of an N-substituted, α,β-unsaturated this compound derivative is outlined below:

Dehydrogenation: A suitable β-hydroxy-carboxylic acid is subjected to a palladium-catalyzed dehydrogenation to introduce a double bond.

Isomerization: The resulting β,γ-unsaturated acid is isomerized to the α,β-conjugated system.

Amidation: The unsaturated acid is coupled with an appropriate amine to form the corresponding amide.

Thionation: The amide is then treated with a thionating agent to afford the final α,β-unsaturated this compound.

EntryStarting Material (β-Hydroxy Acid)Dehydrogenation ConditionsThionation ReagentProductYield (%)
13-Hydroxybutanoic acidPd(OAc)₂, Ligand L1, O₂Lawesson's ReagentN-Phenyl-2-hydroxybut-2-enethioamide65
23-Hydroxy-3-phenylpropanoic acidPd(TFA)₂, Ligand L2, BenzoquinoneP₄S₁₀/PyridineN-Methyl-2-hydroxy-3-phenylpropenethioamide72
33-Hydroxy-4-methylpentanoic acid[Pd(IMes)(OAc)]₂, O₂Belleau's ReagentN-Benzyl-2-hydroxy-4-methylpent-2-enethioamide68

Table 1: Hypothetical Synthesis of Unsaturated this compound Derivatives. This table presents plausible synthetic routes and yields based on established methods for the synthesis of unsaturated carboxylic acids and subsequent thionation.

Stereoselective Synthesis and Chiral Resolution of this compound and its Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of stereoselective synthetic methods for this compound crucial.

Asymmetric induction aims to control the formation of a new stereocenter during a chemical reaction. In the context of this compound, this can be achieved by employing a chiral catalyst or a chiral auxiliary that influences the stereochemical outcome of a key bond-forming step. For instance, an asymmetric aldol (B89426) reaction to construct the β-hydroxy carbonyl precursor, followed by amidation and thionation, is a common strategy. The use of chiral catalysts, such as proline-derived organocatalysts or metal complexes with chiral ligands, can facilitate the enantioselective aldol condensation. researchgate.net

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. researchgate.net After the desired transformation, the auxiliary can be removed and ideally recycled. researchgate.net For the synthesis of enantiomerically enriched this compound, a chiral auxiliary can be attached to the carboxylic acid precursor. Sulfur-containing chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have proven to be effective in controlling the stereochemistry of aldol reactions. scielo.org.mx

The general approach involves:

Attachment of a chiral auxiliary (e.g., a valine-derived thiazolidinethione) to an acetate (B1210297) equivalent.

A diastereoselective aldol reaction with an aldehyde to form the β-hydroxy adduct. The chiral auxiliary shields one face of the enolate, leading to the preferential formation of one diastereomer.

Removal of the chiral auxiliary to yield the enantiomerically enriched β-hydroxy acid, which can then be converted to the corresponding this compound.

When a racemic or enantiomerically-enriched mixture of this compound is obtained, further enrichment and assessment of its purity are necessary.

Enantiomeric Enrichment: Kinetic resolution is a powerful technique for separating enantiomers. This process relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. For example, the kinetic resolution of racemic β-hydroxy esters, which are precursors to this compound, can be achieved through enantioselective acylation catalyzed by a planar-chiral 4-(dimethylamino)pyridine (DMAP) derivative. mdpi.com The unreacted enantiomer can be recovered with high enantiomeric excess. mdpi.com Another method is diastereomeric salt formation, where the racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. wikipedia.org

Purity Assessment: The enantiomeric excess (ee) of a chiral sample is a measure of its purity and is crucial to determine. Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this purpose. By using a chiral stationary phase, the enantiomers of this compound or its derivatives can be separated, and their relative peak areas can be used to calculate the enantiomeric excess. The use of a thioamide-based chiral solvating agent in NMR spectroscopy has also been shown to improve the resolution of enantiomers, providing another tool for purity assessment. digitellinc.com

MethodPrincipleApplication to this compoundTypical Resolution/Selectivity
Kinetic ResolutionDifferential reaction rates of enantiomers with a chiral catalyst. mdpi.comEnantioselective acylation of the hydroxyl group.High selectivity factors (s > 100) are achievable. mdpi.com
Diastereomeric Salt FormationFormation of separable diastereomeric salts with a chiral resolving agent. wikipedia.orgReaction of the hydroxyl or thioamide group with a chiral acid or base.Dependent on the crystallization properties of the diastereomers.
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Direct separation of enantiomers.Baseline separation with high resolution factors (Rs > 1.5).
Chiral Solvating Agents (NMR)Formation of diastereomeric complexes in solution leading to distinct NMR signals. digitellinc.comComplexation with a chiral solvating agent to resolve enantiomeric signals.Significant chemical shift differences (Δδ) can be observed. digitellinc.com

Table 2: Methodologies for Enantiomeric Enrichment and Purity Assessment of this compound.

Green Chemistry Approaches and Sustainable Synthetic Routes for Hydroxyethanethioamides

The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of thioamides, several green approaches have been developed.

A highly efficient and environmentally friendly protocol for thioamide synthesis involves a one-pot, three-component reaction of an aldehyde, a secondary amine, and elemental sulfur in a deep eutectic solvent (DES). rsc.orgrsc.org Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, are biodegradable, have low toxicity, and can often be recycled. rsc.orgrsc.org This method avoids the use of volatile and toxic organic solvents and can proceed without the need for an additional catalyst. rsc.org

Another green approach utilizes ultrasound irradiation to accelerate the reaction between a carboxylic acid and thiourea in the presence of a catalytic amount of ammonium cerric nitrate. utu.ac.in Sonication can lead to higher yields in shorter reaction times compared to conventional heating methods. utu.ac.in Water has also been explored as a green solvent for thioamide synthesis, mediating a mild and catalyst-free conversion of readily available starting materials. organic-chemistry.org

These green methodologies offer sustainable alternatives for the synthesis of thioamides, including this compound and its derivatives, by reducing waste, energy consumption, and the use of hazardous substances. rsc.orgutu.ac.inorganic-chemistry.org

Chemical Reactivity and Transformation of 2 Hydroxyethanethioamide

Reactions at the Thioamide Moiety

The thioamide functional group, -C(S)NH₂, is known for its versatile reactivity, which is distinct from its oxygen analog, the amide. The presence of the larger, more polarizable sulfur atom makes the thioamide group more nucleophilic at the sulfur atom and the carbon atom more electrophilic compared to an amide. nih.gov Thioamides are also more acidic at the α-carbon. researchgate.net

Nucleophilic Reactions (e.g., Alkylation, Acylation, Cyclocondensations)

The thioamide group readily participates in various nucleophilic reactions. The sulfur atom can act as a nucleophile, leading to S-alkylation, while the nitrogen and the α-carbon can also exhibit nucleophilic character under certain conditions.

Alkylation: Thioamides can undergo alkylation at the sulfur atom to form isothioamide salts, which are useful intermediates. wikipedia.org For instance, reaction with an alkyl halide (R-X) would yield an S-alkylated product. While direct C-alkylation of the carbon alpha to the thioamide is less common without a strong base, nickel-catalyzed C-alkylation of thioacetamides with primary alcohols has been reported, proceeding via a hydrogen autotransfer pathway. rsc.orgrsc.org Another approach involves titanium-mediated reductive alkylation, which converts thioamides into alkyl-substituted tertiary amines. thieme-connect.com

Acylation: Acylation of primary thioamides can occur at the nitrogen atom. researchgate.net For example, treatment with an acyl chloride (RCOCl) in the presence of a base like pyridine (B92270) can lead to the formation of N-acylthioamides. These reactions are influenced by the reaction conditions and the nature of the acylating agent. researchgate.net A recently developed method allows for the direct, transition-metal-free esterification of thioamides to thionoesters by activating the thioamide with a Boc group, which proceeds through selective N-C(S) cleavage. nih.gov

Cyclocondensations: The thioamide moiety is a valuable building block in the synthesis of various heterocyclic compounds. The sulfur and nitrogen atoms can act as nucleophiles in cyclocondensation reactions with appropriate electrophiles. For example, thioamides are known to react with α-haloketones in the Hantzsch thiazole (B1198619) synthesis to form thiazole rings. A newer method involves the cyclocondensation of thioamides with alkynyl(aryl)iodonium reagents to produce substituted thiazoles. acs.org These reactions are fundamental in constructing important scaffolds for pharmaceuticals and other biologically active molecules. nih.gov

Table 1: Examples of Nucleophilic Reactions at the Thioamide Moiety

Reaction TypeReagent ExampleProduct TypeReference
S-AlkylationAlkyl Halide (R-X)Isothioamide Salt wikipedia.org
C-AlkylationPrimary Alcohol (R-OH), Ni(OAc)₂/P(t-Bu)₃α-Alkylated Thioamide rsc.orgrsc.org
N-AcylationAcyl Chloride (RCOCl), PyridineN-Acylthioamide researchgate.net
Cyclocondensationα-HaloketoneThiazole acs.org

Electrophilic Reactions (e.g., Halogenation, Sulfonation)

While the sulfur atom of a thioamide is generally nucleophilic, the thioamide group itself is not typically a substrate for direct electrophilic attack in the same way aromatic rings are. Reactions that are formally considered electrophilic substitutions on the thioamide are less common. Information on direct halogenation or sulfonation of simple thioamides is scarce in the reviewed literature. Electrophilic aromatic substitution reactions like halogenation wikipedia.org and sulfonation masterorganicchemistry.comyoutube.comyoutube.comkhanacademy.org are well-documented for aromatic compounds but follow a different mechanistic pathway that is not applicable to the non-aromatic 2-hydroxyethanethioamide.

Oxidation and Reduction Pathways of the Thioamide Group

Thioamides are more readily oxidized and reduced than their corresponding amides. wikipedia.org

Oxidation: The oxidation of thioamides can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can afford the corresponding amide. For example, thioamide derivatives can be converted to their corresponding amides using superoxide (B77818) anion. kaist.ac.kr The oxidation of thioamides with systems like DMSO-HCl can lead to the formation of 1,2,4-thiadiazoles or heterocyclic disulfides. researchgate.net The biological oxidation of thioamides is thought to proceed through a thioamide S-oxide intermediate. tandfonline.com The oxidation potential of a model thioamide is significantly lower than that of an amide, highlighting its greater susceptibility to oxidation. nih.gov

Reduction: The thioamide group can be reduced to an amine. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Other methods include the use of samarium(II) iodide in the presence of D₂O for reductive deuteration organic-chemistry.org and catalytic hydrogenation using specific ruthenium complexes, which is notable as many hydrogenation catalysts are poisoned by sulfur compounds. acs.org Borohydride (B1222165) reduction of thioimonium salts, formed from thioamides, also provides a convenient route to amines. acs.org

Table 2: Oxidation and Reduction of the Thioamide Group

TransformationReagent(s)ProductReference
OxidationSuperoxide Anion (O₂⁻)Amide kaist.ac.kr
OxidationDMSO-HCl1,2,4-Thiadiazole / Disulfide researchgate.net
ReductionLithium Aluminum Hydride (LiAlH₄)Amine masterorganicchemistry.com
ReductionRuthenium-Acridine Complex, H₂Amine acs.org

Reactions at the Hydroxyl Moiety

The primary hydroxyl group (-CH₂OH) in this compound exhibits the typical reactivity of a primary alcohol, including esterification, etherification, and oxidation. However, the presence of the thioamide group in the same molecule requires careful selection of reagents to ensure chemoselectivity and avoid unwanted side reactions with the sulfur atom.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can be converted to an ester through reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). This reaction is typically catalyzed by an acid. A notable reaction is the one-step conversion of alcohols to thioesters by reacting them with primary thioamides in the presence of p-toluenesulfonic acid, suggesting that under certain conditions, the hydroxyl group can react in the presence of a thioamide. researchgate.net In the context of this compound itself, esterification of its hydroxyl group would lead to products with the general structure RCOOCH₂CH₂C(S)NH₂.

Etherification: The formation of an ether from the hydroxyl group can be achieved through various methods, such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. organic-chemistry.org Acid-catalyzed dehydration with another alcohol or catalytic methods for thioetherification can also be employed. researchgate.netnih.gov For this compound, this would result in an ether of the structure ROCH₂CH₂C(S)NH₂. The choice of base and reaction conditions is critical to prevent competing reactions at the thioamide nitrogen.

Oxidation of the Hydroxyl Group

The primary alcohol group of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the reagent and reaction conditions. libretexts.orglibretexts.org

Oxidation to Aldehyde: The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation. libretexts.orgwikipedia.org Using these reagents on this compound would yield 2-thioformamidoacetaldehyde. The chemoselectivity of these reagents is crucial, as stronger oxidants could also oxidize the sulfur atom of the thioamide group.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically oxidize a primary alcohol to a carboxylic acid. nsf.govacs.org In the case of this compound, this would produce 2-thioformamidoacetic acid. However, the harsh conditions and strong oxidizing nature of these reagents may lead to the degradation or oxidation of the thioamide functionality.

Table 3: Reactions at the Hydroxyl Moiety

Reaction TypeReagent ExampleProduct TypeReference
EsterificationAcyl Chloride (RCOCl)Ester researchgate.net
EtherificationAlkyl Halide (R-X), BaseEther organic-chemistry.org
Oxidation to AldehydeDess-Martin Periodinane (DMP)Aldehyde libretexts.orgwikipedia.org
Oxidation to Carboxylic AcidPotassium Permanganate (KMnO₄)Carboxylic Acid nsf.govacs.org

Nucleophilic Substitution at the Hydroxyl-Bearing Carbon

While direct nucleophilic substitution at the hydroxyl-bearing carbon of this compound is not extensively documented in dedicated studies, the principles of alcohol chemistry suggest potential reaction pathways. The hydroxyl group is a poor leaving group, and its direct displacement by a nucleophile is generally unfavorable. Therefore, activation of the hydroxyl group is a prerequisite for substitution reactions.

Common strategies for activating hydroxyl groups for nucleophilic substitution include:

Protonation: In the presence of a strong acid, the hydroxyl group can be protonated to form an oxonium ion (-OH2+), which is a much better leaving group (water). Subsequent attack by a nucleophile can then occur.

Conversion to a Sulfonate Ester: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base can convert the hydroxyl group into a sulfonate ester (e.g., tosylate, mesylate). These are excellent leaving groups, readily displaced by a wide range of nucleophiles.

Conversion to a Halide: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the hydroxyl group into a chloro or bromo substituent, respectively, which are good leaving groups for subsequent SN2 reactions.

The thioamide functionality can potentially influence these reactions. The sulfur atom, being nucleophilic, could compete with the external nucleophile, leading to intramolecular side reactions. The electron-withdrawing nature of the thioamide group might also affect the reactivity of the adjacent carbon center.

Intramolecular Reactions and Cyclization Pathways Involving Both Functional Groups

The most significant and well-documented reaction of this compound and related β-hydroxy thioamides is their intramolecular cyclization to form 2-thiazolines. rsc.orgnih.gov This transformation is a key step in the biosynthesis of many natural products and has been adapted for various synthetic applications. nih.govnih.gov

The general mechanism involves the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon bearing the hydroxyl group. For the reaction to proceed, the hydroxyl group must first be activated to become a good leaving group. This is often achieved under acidic conditions or by using a dehydrating agent.

One common method involves the use of reagents like diethylaminosulfur trifluoride (DAST), which converts the hydroxyl group into a better leaving group, facilitating the subsequent intramolecular nucleophilic attack by the thioamide sulfur. rsc.org Another approach is the Mitsunobu reaction, which utilizes triphenylphosphine (B44618) and a dialkyl azodicarboxylate to activate the alcohol.

The cyclization is a 5-exo-trig process, which is generally favored according to Baldwin's rules. The resulting 2-thiazoline ring is a stable five-membered heterocycle found in numerous biologically active compounds.

Mechanistic Investigations of Key Transformations

The mechanistic aspects of the transformation of this compound, particularly its cyclization to form 2-thiazolines, have been the subject of both experimental and computational studies, often focusing on analogous systems.

Reaction Kinetics and Thermodynamics

The rate of cyclization is significantly influenced by the nature of the activating agent for the hydroxyl group. Stronger activating agents that create better leaving groups will generally lead to faster reaction rates. The reaction temperature also plays a crucial role, with higher temperatures typically accelerating the reaction, as is common for many organic reactions. rsc.org

Table 1: Factors Influencing the Rate of Thiazoline Formation from β-Hydroxy Thioamides (Qualitative)

FactorInfluence on Reaction RateRationale
Activating Agent Stronger activating agent increases rateCreates a better leaving group, lowering the activation energy for the nucleophilic attack.
Temperature Higher temperature generally increases rateProvides more kinetic energy to overcome the activation barrier.
Substituents Electron-donating groups on the thioamide may increase nucleophilicity of sulfur, potentially increasing the rate.Enhances the electron density on the sulfur atom. researchgate.net
Catalyst Acid or Lewis acid catalysts can increase the rateProtonation or coordination to the hydroxyl group facilitates its departure. rsc.org

Identification of Intermediates and Transition States

The cyclization of this compound to a 2-thiazoline is believed to proceed through a series of intermediates. Following activation of the hydroxyl group, the key intermediate is the activated thioamide species. For example, in the presence of an acid, the protonated form of this compound would be a key intermediate.

The transition state for the cyclization step involves the simultaneous (or near-simultaneous) bond formation between the sulfur and the hydroxyl-bearing carbon, and the bond breaking of the carbon-leaving group bond. Computational studies, such as those using Density Functional Theory (DFT), on related systems have been employed to model the structure and energetics of these transition states. rsc.orgresearchgate.netacs.orgdergipark.org.trnih.gov These calculations help to elucidate the reaction pathway and understand the factors that influence the reaction's feasibility and stereochemistry.

The proposed mechanism for the acid-catalyzed cyclization involves:

Protonation of the hydroxyl group to form an oxonium ion.

Nucleophilic attack of the thioamide sulfur on the adjacent carbon.

Departure of a water molecule to form a thiazolinium cation intermediate.

Deprotonation to yield the final 2-thiazoline product.

A proposed mechanism for the formation of thiazolines from thioamides and related starting materials involves the formation of an iminium bromide intermediate, which then undergoes intramolecular Michael addition. rsc.org

Influence of Solvent and Catalyst on Reaction Outcomes

The choice of solvent and catalyst can have a profound impact on the outcome of reactions involving this compound.

Solvent Effects:

Polar protic solvents can solvate both the thioamide and any ionic intermediates, potentially influencing the reaction rate. For the cyclization reaction, a solvent that can support the formation of charged intermediates, such as the thiazolinium cation, may be beneficial. However, highly nucleophilic solvents could potentially compete with the intramolecular cyclization by reacting with the activated hydroxyl group. Aprotic solvents are often used in reactions where the activating agent is sensitive to protons.

Catalyst Effects:

Acid Catalysis: As mentioned, acid catalysts are commonly used to promote the cyclization to 2-thiazolines by activating the hydroxyl group. rsc.org

Lewis Acid Catalysis: Lewis acids can also be employed to activate the hydroxyl group by coordinating to the oxygen atom, making it a better leaving group. Various metal-based catalysts have been shown to be effective in promoting the synthesis of thiazolines from thioamides. nih.govrsc.org

Base Catalysis: In some related syntheses of thiazolines, a base is used to deprotonate the thioamide, increasing its nucleophilicity for subsequent reactions. rsc.org

The choice of catalyst can also influence the chemoselectivity and stereoselectivity of the reaction, particularly when other functional groups are present in the molecule.

Coordination Chemistry of 2 Hydroxyethanethioamide

Ligand Properties and Chelation Potential of 2-Hydroxyethanethioamide

Coordination Modes Involving Sulfur, Oxygen, and Nitrogen Donor Atoms

Based on the functional groups present, this compound could theoretically exhibit several coordination modes:

Monodentate: Coordination through the sulfur atom of the thioamide group is a common feature for thioamides.

Bidentate:

S,O-coordination: The deprotonated hydroxyl oxygen and the sulfur atom could form a stable five-membered chelate ring.

N,S-coordination: The thioamide nitrogen and sulfur could also engage in chelation.

N,O-coordination: The nitrogen of the amide and the hydroxyl oxygen could potentially coordinate, although this is generally less common for thioamides compared to S-coordination.

Bridging Ligand: The molecule could potentially bridge two metal centers.

However, without experimental data from spectroscopic or crystallographic studies, these remain theoretical possibilities. rcsb.orgmpg.deresearchgate.net

Chelating Effects and Stability of Metal Complexes

The formation of a chelate ring with a metal ion by a polydentate ligand like this compound is known as the chelate effect, which generally leads to enhanced thermodynamic stability of the complex compared to complexes with analogous monodentate ligands. chemijournal.com The stability of potential this compound metal complexes would depend on the number and type of chelate rings formed, the nature of the metal ion, and the donor atoms involved. chemijournal.comresearchgate.net Quantitative data on the formation constants for these complexes are not available in the literature.

Synthesis of Metal Complexes with this compound as a Ligand

General methods for the synthesis of metal complexes often involve reacting a metal salt with the ligand in a suitable solvent, sometimes with the addition of a base to facilitate deprotonation of the ligand. bhu.ac.inbuk.edu.ngarabjchem.orgmdpi.com

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a variety of ligands. libretexts.orgglowscotland.org.uk One could hypothesize the synthesis of this compound complexes with transition metals like copper(II), nickel(II), or zinc(II) by mixing an ethanolic solution of the respective metal chloride or acetate (B1210297) with the ligand. chemijournal.comwikipedia.orgderpharmachemica.com However, specific examples of synthesized transition metal complexes with this compound are not reported in the searched literature.

Main Group Metal Complexes

Main group metals can also form stable coordination complexes. nih.govmsu.edutum.de For instance, complexes with main group metals like tin(IV) or magnesium(II) could potentially be synthesized. nih.govcsic.es Again, there is a lack of specific published research on the synthesis of main group metal complexes involving this compound.

Structural Characterization of Coordination Compounds

The definitive determination of the structure of coordination compounds, including bond lengths, bond angles, and coordination geometry, is achieved through single-crystal X-ray diffraction. mdpi.comrcsb.orgmpg.decsic.esresearchgate.net Spectroscopic techniques such as Infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectroscopy, along with elemental analysis and magnetic susceptibility measurements, are also crucial for characterizing these complexes. chemijournal.combhu.ac.inarabjchem.orgresearchgate.net No structural or detailed spectroscopic data for metal complexes of this compound were found in the available literature.

Based on a comprehensive search of available scientific literature, there is a notable lack of specific research data on the coordination chemistry of the compound this compound. While general principles of coordination chemistry, including the behavior of related functional groups like thioamides and alcohols, are well-established, specific studies detailing the synthesis, structure, and reactivity of metal complexes involving this compound as a ligand are not present in the searched scientific databases.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline on coordination numbers, bonding interactions, ligand field effects, and catalytic applications specifically for this compound metal complexes. The information required to populate the specified sections with detailed research findings and data tables is not available in the public domain.

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Hydroxyethanethioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state.

High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis

In a typical ¹H NMR spectrum of 2-hydroxyethanethioamide, distinct signals are expected for the protons of the methylene (B1212753) (-CH2-), hydroxyl (-OH), and thioamide (-NH2) groups. The methylene protons adjacent to the hydroxyl group and the thioamide group will exhibit characteristic chemical shifts. Similarly, the ¹³C NMR spectrum will show two distinct signals for the two carbon atoms in the molecule: the carbon of the methylene group and the carbon of the thioamide group.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₂-3.0 - 4.060 - 70
-C(S)NH₂-190 - 210
-OHVariable-
-NH₂Variable-

This table is based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may differ.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for elucidating the connectivity and spatial relationships between atoms. nih.govresearchgate.netomicsonline.org

COSY (Correlation Spectroscopy): A COSY experiment on this compound would show a correlation between the protons of the methylene group and the protons of the hydroxyl and thioamide groups, provided there is scalar coupling between them. This would confirm the connectivity within the ethyl group. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum directly correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are attached to. For this compound, this would definitively assign the proton and carbon signals of the methylene group. omicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals long-range correlations between protons and carbons (typically over two or three bonds). In this case, an HMBC experiment would show correlations between the methylene protons and the thioamide carbon, and potentially between the thioamide protons and the methylene carbon, further confirming the molecular structure. omicsonline.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. For a small molecule like this compound, NOESY could reveal through-space interactions between the methylene protons and the protons of the thioamide and hydroxyl groups, offering insights into the preferred conformation of the molecule in solution. omicsonline.org

The application of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound. researchgate.net

Solid-State NMR for Polymorphic and Crystalline Forms

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) is uniquely suited to study the structure and dynamics of molecules in their crystalline or polymorphic forms. researchgate.netrsc.orgdeakin.edu.au For thioamides, ssNMR can provide valuable insights into intermolecular interactions, such as hydrogen bonding, which often dictate the packing of molecules in the solid state. researchgate.net

Studies on related thioamide compounds have demonstrated the power of ssNMR in characterizing hydrogen-bonded synthons, which are recurring structural motifs. researchgate.net For this compound, ssNMR could be used to:

Identify the presence of different polymorphic forms.

Characterize the hydrogen bonding network involving the hydroxyl and thioamide groups.

Determine the conformation of the molecule in the crystalline state.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. ub.edu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and thus the molecular formula of a compound. broadinstitute.org For this compound (C₂H₅NOS), the theoretical exact mass can be calculated.

Theoretical Exact Mass of this compound:

Formula Theoretical Monoisotopic Mass (Da)
C₂H₅NOS91.00918

This value is calculated based on the most abundant isotopes of each element. nih.gov

An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the molecular formula of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. nationalmaglab.org This technique provides detailed structural information by revealing the characteristic fragmentation pathways of a molecule. researchgate.net The fragmentation of this compound in an MS/MS experiment would likely involve the cleavage of the weaker bonds in the molecule.

Common fragmentation pathways for organic molecules include the loss of small neutral molecules or radicals. researchgate.net For this compound, potential fragmentation pathways could include:

Loss of H₂O (water) from the hydroxyl group.

Loss of NH₃ (ammonia) from the thioamide group.

Cleavage of the C-C bond.

Loss of the thioformyl (B1219250) radical (•CHS).

The analysis of the masses of the resulting fragment ions would allow for the reconstruction of these fragmentation pathways, providing further confirmation of the structure of this compound. ncsu.eduyoutube.com

X-ray Crystallography for Absolute Structure Determination and Conformation

For this compound, a single-crystal X-ray diffraction study would be invaluable. The process involves growing a suitable single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal lattice. Analysis of this pattern allows for the determination of the unit cell dimensions and the space group, which describes the symmetry of the crystal.

A search of the existing scientific literature and structural databases did not yield a publicly available crystal structure for this compound. However, if such data were available, it would provide the absolute configuration of the molecule, including the precise bond lengths and angles of the thioamide and hydroxyl groups. The expected data would be presented in a table similar to the one below, which is currently populated with hypothetical data for illustrative purposes.

Interactive Data Table: Hypothetical X-ray Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.87
b (Å)9.23
c (Å)7.45
α (°)90
β (°)105.2
γ (°)90
Volume (ų)390.4
Z4
Bond Length C=S (Å)1.68
Bond Length C-N (Å)1.33
Bond Length C-C (Å)1.52
Bond Length C-O (Å)1.43
Bond Angle N-C-S (°)124.5
Bond Angle C-C-N (°)115.8
Bond Angle C-C-O (°)110.2

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic analysis. No experimental crystallographic data for this compound was found in the reviewed literature.

The conformation of the molecule, specifically the torsion angle between the hydroxyl group and the thioamide group, would also be determined. This information is critical for understanding potential intramolecular hydrogen bonding between the hydroxyl proton and the sulfur or nitrogen atoms of the thioamide group.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule and probing its conformational isomers. These techniques are complementary, as the selection rules for vibrational transitions differ.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The presence of specific functional groups results in characteristic absorption bands at specific frequencies. For this compound, the IR spectrum is expected to show characteristic peaks for the O-H, N-H, C=S, and C-O functional groups.

A detailed search of scientific literature did not reveal an experimental IR spectrum for this compound. The expected characteristic IR absorption bands are summarized in the table below.

Interactive Data Table: Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretching3200-3600Broad, Strong
N-H (Thioamide)Stretching3100-3500Medium
C-H (Aliphatic)Stretching2850-3000Medium
C=S (Thioamide)Stretching1020-1250Strong
C-N (Thioamide)Stretching1285-1350Medium
C-O (Alcohol)Stretching1050-1260Strong
O-H (Alcohol)Bending1330-1440Medium
N-H (Thioamide)Bending1590-1650Medium

Note: The data in this table is based on generally accepted ranges for the indicated functional groups and is not derived from experimental data for this compound.

The broadness of the O-H stretching band can provide insights into hydrogen bonding, which is expected to be significant in this molecule.

Raman Spectroscopy

Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for identifying the C-C backbone and the C=S bond.

As with IR spectroscopy, no experimental Raman spectrum for this compound was found in the surveyed literature. The expected characteristic Raman shifts are presented below.

Interactive Data Table: Expected Characteristic Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
C=S (Thioamide)Stretching1020-1250Strong
C-C (Aliphatic)Stretching800-1200Medium
C-N (Thioamide)Stretching1285-1350Medium
C-H (Aliphatic)Stretching2850-3000Strong

Note: The data in this table is based on generally accepted ranges for the indicated functional groups and is not derived from experimental data for this compound.

Conformational analysis can be performed by studying the changes in the vibrational spectra under different conditions (e.g., temperature, solvent). The presence of different conformers in equilibrium can lead to the appearance of new bands or changes in the relative intensities of existing bands.

Integration of Spectroscopic Data for Complex Structural Challenges

While each spectroscopic technique provides valuable information, the integration of data from X-ray crystallography, IR, and Raman spectroscopy is crucial for resolving complex structural challenges. For this compound, this integrated approach would provide a comprehensive understanding of its structure and conformational behavior.

For instance, the precise bond lengths and angles from X-ray crystallography can be used to validate the assignments of vibrational modes in the IR and Raman spectra. Conversely, the vibrational spectra can confirm the presence of functional groups that are consistent with the crystal structure.

In the absence of experimental data, computational chemistry can be a powerful tool. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the optimized geometry, vibrational frequencies, and corresponding IR and Raman intensities for this compound. These theoretical predictions can then be compared with any future experimental data to confirm the structure and assign the observed spectral features.

Theoretical and Computational Studies of 2 Hydroxyethanethioamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. scispace.com DFT methods are well-suited for balancing computational cost and accuracy, making them ideal for calculating the structures and properties of molecules like 2-hydroxyethanethioamide. wikipedia.org Such calculations begin with the optimization of the molecule's geometry to find its lowest energy structure, which is a prerequisite for accurately predicting other properties. atomistica.online

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Charge distribution analysis, often visualized using electrostatic potential (ESP) maps, reveals the electron-rich and electron-poor regions of this compound. One would expect a high negative charge density (red regions on an ESP map) around the electronegative oxygen and sulfur atoms, as well as the nitrogen atom, making them potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom of the hydroxyl group (O-H) and the hydrogens of the amine group (N-H) would exhibit positive charge density (blue regions), marking them as acidic protons and potential hydrogen bond donors.

Table 1: Illustrative Data from Electronic Structure Analysis of this compound Note: These values are representative and would be determined precisely in a specific computational study.

ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-0.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap6.0 eVRelates to chemical reactivity and stability
Dipole Moment~3.5 DQuantifies the overall polarity of the molecule

Vibrational frequency calculations are essential for predicting the infrared (IR) and Raman spectra of a molecule. q-chem.com These calculations involve computing the second derivatives of the energy with respect to atomic positions, which forms a Hessian matrix. atomistica.online Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a specific frequency). crystalsolutions.eu For a non-linear molecule like this compound (C₂H₅NOS, N=10 atoms), there are 3N-6 = 24 fundamental vibrational modes. libretexts.org

The calculated frequencies allow for the assignment of absorption bands in experimentally obtained spectra. For instance, calculations would predict distinct frequencies for key stretching vibrations such as O-H, N-H, C-H, C=S, and C-O. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically scaled by an empirical factor (e.g., ~0.97 for DFT methods) to improve correlation with experimental data. plos.org The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum. atomistica.online

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: The predicted wavenumber is an unscaled, representative value. The experimental range is typical for these functional groups.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Typical Experimental Range (cm⁻¹)
O-H Stretch-OH~36503200-3600
N-H Stretch (asymmetric)-NH₂~35003300-3500
N-H Stretch (symmetric)-NH₂~34003200-3400
C-H Stretch-CH₂-~29502850-3000
C=S StretchThioamide~12001050-1250
C-O Stretch-CH₂-OH~10501000-1260

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for structure elucidation. Computational chemistry can predict NMR parameters, such as chemical shifts (δ) and coupling constants, which aids in the interpretation of experimental spectra. rsc.orgnih.gov The most common approach involves calculating the isotropic magnetic shielding tensors for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO).

The absolute shielding values (σ) are then converted into chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ(TMS) - σ(sample). rsc.org Accurate prediction often requires specific computational protocols, and the results can be sensitive to the chosen DFT functional, basis set, and the inclusion of solvent effects. rsc.org Such predictions are invaluable for assigning signals in complex spectra and for distinguishing between different isomers or conformers.

Conformational Analysis and Energy Landscapes

The primary rotatable single bonds in this compound are the C-C bond and the C-O bond. A systematic scan of the potential energy surface is performed by rotating the dihedral angles associated with these bonds. This process identifies various energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. escholarship.org

For the C-C bond, one would expect to find staggered conformers (such as anti and gauche), which are generally more stable, and eclipsed conformers, which are higher in energy due to torsional strain. libretexts.org The relative stability of these conformers is determined by a combination of torsional strain and steric interactions between the bulky thioamide and hydroxyl groups.

Table 3: Hypothetical Stable Conformers of this compound Note: The relative energies are illustrative and depend on the specific arrangement and intramolecular interactions.

ConformerDihedral Angle (HO-C-C-C(S))Key FeatureRelative Energy (kcal/mol)
1~60° (gauche)Stabilized by H-bond0.00 (most stable)
2~180° (anti)Extended conformation+1.5
3~-60° (gauche)Less favorable H-bond+2.5

Non-covalent interactions, especially intramolecular hydrogen bonds, play a critical role in determining the most stable conformation. libretexts.org In this compound, the hydroxyl group (-OH) can act as a hydrogen bond donor, while the sulfur atom of the thioamide group (C=S) and the lone pair on the nitrogen atom are potential hydrogen bond acceptors. khanacademy.org

The formation of an intramolecular hydrogen bond creates a cyclic structure, which can significantly lower the energy of a conformer. jchemrev.com For example, a hydrogen bond from the hydroxyl hydrogen to the thioamide sulfur would form a stable five-membered ring. This interaction would lock the molecule into a specific gauche conformation. The existence and strength of such a bond can be confirmed computationally by analyzing the geometry (e.g., H---S distance and O-H---S angle) and through methods like Atoms in Molecules (AIM) theory. This stabilizing interaction is often the dominant factor in the conformational landscape of flexible molecules containing both donor and acceptor groups. mdpi.comnih.gov

Reaction Mechanism Modeling and Transition State Characterization

The reactivity of the thioamide group in this compound is a key area of interest for computational investigation. Thioamides are known to react with a variety of electrophiles and nucleophiles, and their reaction pathways can be elucidated through computational modeling. researchgate.net

Computational Approaches: Density Functional Theory (DFT) is a powerful tool for modeling reaction mechanisms, allowing for the calculation of the geometries of reactants, products, and, crucially, transition states. frontiersin.orgnih.gov Functionals such as B3LYP are commonly employed for these types of calculations. mdpi.com Advanced methods like ab initio calculations can provide even more accurate energy predictions for reaction pathways. frontiersin.orgnih.gov

Plausible Reaction Mechanisms: Based on studies of similar thioamides, several reaction mechanisms for this compound can be modeled:

S-Alkylation and S-Arylation: The sulfur atom of the thioamide group is nucleophilic and can react with electrophiles. Computational studies on the S-arylation of secondary thioamides have shown that these reactions proceed under basic, transition-metal-free conditions to yield aryl thioimidates. researchgate.net Modeling this reaction for this compound would involve identifying the transition state for the nucleophilic attack of the sulfur atom on an arylating agent.

Formation of Sulfonyl Amidines: The reaction of thioamides with sulfonyl azides to form sulfonyl amidines has been investigated computationally. researchgate.net These studies support a non-concerted, two-step pathway. researchgate.net The dipole moment of the thioamide and the electrophilicity of the sulfonyl azide (B81097) are critical factors influencing the reaction's efficiency. researchgate.net

Desulfurization: The conversion of thioamides to their corresponding amines or imines is another important reaction. chemrxiv.org Catalytic methods, including those using transition metals or metal-free approaches with reagents like B(C₆F₅)₃ and PhSiH₃, have been developed. chemrxiv.org Computational modeling can elucidate the energetics of the intermediates and transition states involved in the C=S bond cleavage. chemrxiv.org

Transition State Analysis: For any given reaction, the transition state represents the highest energy point along the reaction coordinate. Characterizing this state is essential for understanding the reaction's kinetics. Computational methods can determine the geometry, energy, and vibrational frequencies of the transition state. For instance, in the enantioselective Michael addition catalyzed by a bifunctional thiourea (B124793), transition state analysis revealed that the stabilization of the nitro group and the malonate by hydrogen bonds from the catalyst is crucial for enantioselectivity. nih.gov For this compound, the hydroxyl group could play a significant role in stabilizing transition states through intramolecular hydrogen bonding, a hypothesis that can be rigorously tested through computational modeling.

A hypothetical reaction coordinate for the S-alkylation of this compound is depicted below, showing the reactant, a transition state, and the product.

SpeciesStructure (Hypothetical)Relative Energy (kcal/mol)
Reactant (this compound + CH₃I)0
Transition State+15 to +25 (Estimated)
Product (S-methyl-2-hydroxyethanethioimidate)-5 to -15 (Estimated)

Note: The energy values are hypothetical and would require specific DFT calculations for accurate determination.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Conformational Dynamics: The C-N bond in thioamides has a significant double-bond character, leading to a rotational barrier and the existence of cis and trans isomers. nih.govnih.gov The presence of the hydroxyl group in this compound can influence this equilibrium through intramolecular hydrogen bonding. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them.

Solvent Effects: Solvents can have a profound impact on the structure, dynamics, and reactivity of solutes. acs.org For thioamides, the solvent effect on the rotational barrier of the C-N bond is more pronounced than in their amide counterparts due to a larger ground-state dipole moment and a greater change in dipole moment upon rotation. nih.gov

MD simulations can explicitly model the interactions between this compound and various solvents. Key findings from studies on related molecules include:

Hydrogen Bonding: The hydroxyl group and the thioamide moiety can act as both hydrogen bond donors and acceptors. nsf.gov MD simulations can quantify the number and lifetime of hydrogen bonds with solvent molecules. researchgate.net For example, simulations of amides in water have shown that the carbonyl oxygen forms strong hydrogen bonds with water, retarding the rotational dynamics of the solvating water molecules. researchgate.netaip.org Thioamides are generally considered weaker hydrogen bond acceptors than amides, but their NH protons are more acidic and thus better hydrogen bond donors. dokumen.pub

Hydrophobicity: The ethyl backbone of this compound will exhibit some hydrophobic character. MD simulations can reveal the structure of water around this hydrophobic part, including the presence of "dangling" OH groups. researchgate.net

Solvent Polarity: The conformational equilibrium of thioamides can be solvent-dependent. acs.org In polar solvents, the cis isomer of some peptoid-peptide hybrids containing thioamides becomes more populated. nih.gov MD simulations in a range of solvents with varying polarity can predict these shifts for this compound.

A summary of expected solvent effects on this compound based on analogous systems is presented below:

SolventExpected Primary InteractionPotential Effect on Conformation
WaterStrong hydrogen bonding with OH and thioamide groupsStabilization of polar conformers, potential for specific water-bridged structures
Aprotic Polar (e.g., DMSO)Dipole-dipole interactions and hydrogen bond acceptanceShift in cis/trans equilibrium compared to nonpolar solvents
Aprotic Nonpolar (e.g., Toluene)van der Waals interactionsPreference for conformations with minimal dipole moment

Computational Design of Novel Hydroxyethanethioamide Derivatives with Tailored Properties

Computational design allows for the in silico creation and evaluation of new molecules with desired properties before their synthesis. upc.edumdpi.com This approach can be applied to design novel derivatives of this compound for various applications, such as medicinal chemistry or materials science. mdpi.com

Strategies for Derivative Design: Starting with the this compound scaffold, new derivatives can be designed by modifying different parts of the molecule:

Substitution on the Nitrogen: Introducing various alkyl or aryl groups on the nitrogen atom can modulate the electronic properties, steric hindrance, and biological activity.

Modification of the Hydroxyl Group: The hydroxyl group can be esterified or etherified to alter solubility and hydrogen bonding capabilities.

Changes to the Carbon Backbone: The ethyl chain can be extended, branched, or incorporated into a ring system to control the molecule's flexibility and shape.

Property Prediction: For each designed derivative, a range of properties can be predicted using computational methods:

Electronic Properties: DFT calculations can predict properties like dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.org These are crucial for understanding reactivity and intermolecular interactions.

Lipophilicity (logP): This is a key parameter for drug design and can be estimated using various computational models.

Binding Affinity: If the target is a biological macromolecule (e.g., an enzyme), molecular docking and more advanced methods like free energy perturbation (FEP) or thermodynamic integration (TI) can predict the binding affinity of the designed derivatives. researchgate.netnih.gov For instance, in silico studies of N-thioamide derivatives of piperazine (B1678402) have identified potential antibacterial agents by docking them into the active site of enzymes like Pf-DHFR. researchgate.net

Example of a Designed Derivative and its Predicted Properties:

Derivative NameStructure (Hypothetical)Predicted PropertyRationale for Design
N-phenyl-2-hydroxyethanethioamideIncreased lipophilicity, potential for π-π stacking interactionsEnhance binding to hydrophobic pockets in protein targets
2-AcetoxyethanethioamideProdrug potential, altered solubilityMask the polar hydroxyl group for improved cell membrane permeability
N-(4-fluorophenyl)-2-hydroxyethanethioamideModified electronic properties, potential for halogen bondingIntroduce specific interactions with a target protein

Through iterative cycles of design, prediction, and refinement, computational chemistry can guide the synthesis of novel this compound derivatives with optimized properties for specific applications.

Emerging Research Areas and Future Directions

2-Hydroxyethanethioamide in Prebiotic Chemistry and Astrochemical Contexts

The quest to understand the origins of life on Earth has led scientists to investigate the formation of essential biomolecules under prebiotic conditions. In this context, thioamides, and particularly α-hydroxythioamides, are considered crucial intermediates. nih.govnih.gov The cyanosulfidic protometabolism theory suggests that simple molecules like hydrogen cyanide (HCN), hydrogen sulfide (B99878) (H₂S), and water, which were likely present on early Earth, could have reacted to form a variety of biomolecules, including amino acids and ribonucleotides. nih.govnih.gov Within this framework, α-hydroxythioamides serve as direct precursors to amino acids. nih.gov

This compound is the simplest α-hydroxythioamide after glycolonitrile-derived thioamide, making it a molecule of significant interest in prebiotic chemistry. Its formation could have been a key step in the synthesis of simple amino acids on the prebiotic Earth. The conditions of the interstellar medium (ISM), which is composed of gas and dust and is the birthplace of stars and planets, could also be conducive to the formation of such molecules. wikipedia.orgaas.orgyoutube.comyoutube.com While this compound has not yet been directly detected in the ISM, the presence of its potential precursors suggests that its formation in these environments is plausible. Future astrochemical research could focus on detecting this and other related molecules in meteorites and through radio astronomy observations of molecular clouds.

Development of New Synthetic Methodologies for Hydroxyethanethioamides

The development of efficient and selective synthetic methods is crucial for exploring the full potential of hydroxyethanethioamides. While the synthesis of thioamides, in general, is well-established, methodologies specifically tailored for hydroxy-containing thioamides are an active area of research. organic-chemistry.orgmdpi.comresearchgate.net

One promising approach involves the direct thionation of the corresponding hydroxyamides using reagents like Lawesson's reagent or phosphorus pentasulfide. nih.gov Another strategy is the reaction of hydroxy-nitriles with a sulfur source, such as hydrogen sulfide or its salts. researchgate.net The Kindler synthesis, a three-component reaction between an aldehyde, an amine, and elemental sulfur, could also be adapted for the synthesis of N-substituted hydroxyethanethioamides. organic-chemistry.org

Recent advances in catalysis, including the use of transition metals and organocatalysts, are expected to lead to milder and more functional-group-tolerant methods for the synthesis of hydroxyethanethioamides. mdpi.com The development of enantioselective methods will also be critical for accessing chiral hydroxyethanethioamides, which are of interest for pharmaceutical and materials science applications. A summary of potential synthetic approaches is provided in Table 1.

Synthetic Approach Starting Materials Key Reagents/Conditions Potential Advantages Reference(s)
Thionation of HydroxyamidesHydroxyamideLawesson's reagent, P₄S₁₀Direct conversion nih.gov
From Hydroxy-nitrilesHydroxy-nitrileH₂S, NaSHAtom-economical researchgate.net
Kindler SynthesisAldehyde, Amine, SulfurHeat, catalystThree-component, convergent organic-chemistry.org
From α-keto acidsα-keto acid, Amine, SulfurThiol catalystMild, chemoselective organic-chemistry.org

Table 1: Potential Synthetic Methodologies for Hydroxyethanethioamides

Exploration of Unique Reactivities for Novel Chemical Transformations

The presence of both a hydroxyl group and a thioamide group in this compound suggests a rich and unique reactivity profile. The thioamide group is known to be more reactive than the corresponding amide towards both nucleophiles and electrophiles. nih.gov The sulfur atom is nucleophilic, while the thiocarbonyl carbon is electrophilic. The hydroxyl group can act as a nucleophile or can be deprotonated to form an alkoxide, which is an even stronger nucleophile.

This combination of functional groups could enable novel intramolecular reactions, such as cyclizations to form five-membered heterocyclic rings like thiazolines. researchgate.net Such transformations are valuable in the synthesis of various biologically active compounds. Furthermore, the hydroxyl group could direct the reactivity of the thioamide group or participate in cascade reactions, leading to the rapid construction of molecular complexity from a simple starting material. The exploration of the reaction of this compound with a variety of electrophiles and nucleophiles is a promising area for future research, potentially leading to the discovery of new chemical transformations.

Advanced Materials Applications and Supramolecular Assembly

The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures, known as self-assembly, is a cornerstone of modern materials science. nih.gov this compound possesses two key functional groups that can participate in strong directional interactions: the hydroxyl group and the thioamide group.

The thioamide N-H is a better hydrogen bond donor than the corresponding amide N-H, and while the thiocarbonyl sulfur is a weaker hydrogen bond acceptor than the amide oxygen, it can still participate in hydrogen bonding. nih.gov The hydroxyl group is also a strong hydrogen bond donor and acceptor. The interplay of these hydrogen bonding interactions could lead to the formation of a variety of supramolecular structures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The study of the self-assembly of this compound and its derivatives could lead to the development of new soft materials with interesting properties.

The bifunctional nature of this compound makes it an attractive building block for the synthesis of functional polymers. The hydroxyl group can be used as an initiator for ring-opening polymerization of cyclic esters or ethers, or it can be reacted with other monomers in condensation polymerizations. researchgate.net The thioamide group can also be incorporated into polymer backbones or used as a pendant group to introduce specific properties.

Furthermore, this compound has the potential to act as a cross-linking agent to create polymer networks, such as hydrogels. nih.govsapub.orgmdpi.comthermofisher.com The hydroxyl group could react with functional groups on polymer chains, while the thioamide group could provide additional cross-linking through hydrogen bonding or by reacting with other functional groups. The incorporation of thioamide moieties into polymers could enhance their mechanical properties, thermal stability, or affinity for metal ions.

Application as an Intermediate in the Synthesis of Complex Organic Molecules

Thioamides are valuable intermediates in organic synthesis, serving as precursors to a wide range of other functional groups and heterocyclic systems. mdpi.comwikipedia.org this compound, as a simple and readily accessible bifunctional molecule, has the potential to be a versatile starting material for the synthesis of more complex organic molecules.

For example, it could be used as a key building block in the total synthesis of natural products that contain a β-amino alcohol or a thiazole (B1198619) moiety. researchgate.netnih.govnih.govresearchgate.netmdpi.comresearchgate.net The ability to selectively manipulate the hydroxyl and thioamide groups would allow for the stepwise construction of complex molecular architectures. Future research in this area could focus on demonstrating the utility of this compound in the synthesis of known and novel bioactive compounds.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-Hydroxyethanethioamide, and how can researchers validate product purity?

  • Methodological Answer : Synthesis typically involves thioamidation of 2-hydroxyacetamide using Lawesson’s reagent or phosphorus pentasulfide. Purity validation requires a combination of techniques:

  • Chromatography : HPLC or TLC to confirm absence of unreacted precursors .
  • Spectroscopy : FTIR for thioamide (-C=S) absorption (~1250 cm⁻¹) and ¹H/¹³C NMR for hydroxyethyl group characterization (δ ~3.6 ppm for CH₂OH) .
  • Elemental Analysis : Confirm C, H, N, S percentages within ±0.3% of theoretical values .

Q. How should researchers design a stability study for this compound under varying storage conditions?

  • Methodological Answer :

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (dry vs. 75% RH), and light exposure (dark vs. UV light) .
  • Analysis Intervals : Test degradation at 0, 7, 14, 30 days using:
  • Mass Loss : Gravimetric analysis.
  • Degradation Products : LC-MS to identify byproducts (e.g., oxidation to disulfides).
  • Statistical Design : Use ANOVA to compare degradation rates across conditions, with p < 0.05 indicating significance .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (TCI America safety guidelines) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., H₂S).
  • Spill Management : Neutralize with 10% NaOH solution and absorb with inert material (vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data across multiple solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
  • Crystallography : Single-crystal X-ray diffraction to confirm molecular geometry and hydrogen bonding patterns (e.g., intramolecular S···O interactions) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict spectroscopic signatures and identify discrepancies between experimental and theoretical data .

Q. What strategies optimize the reaction yield of this compound in scalable syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test metal catalysts (e.g., ZnCl₂) to accelerate thioamidation kinetics .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for solubility and reaction efficiency.
  • Kinetic Studies : Use in-situ FTIR to monitor reaction progress and identify rate-limiting steps .
  • Design of Experiments (DoE) : Apply Taguchi methods to evaluate interactions between temperature, catalyst loading, and solvent ratio .

Q. How can researchers critically assess the biological activity data of this compound in published studies?

  • Methodological Answer :

  • Data Reproducibility : Replicate key assays (e.g., enzyme inhibition) under identical conditions, reporting mean ± SD for triplicate trials .
  • Control Comparisons : Include positive controls (e.g., known thioamide inhibitors) and vehicle controls to normalize activity data .
  • Meta-Analysis : Use PRISMA guidelines to systematically review literature, highlighting outliers or methodological inconsistencies (e.g., IC₅₀ values differing by >1 log unit) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic curve (Hill equation) to estimate LD₅₀ and Hill slope .
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.
  • Confidence Intervals : Report 95% CI for toxicity thresholds to quantify uncertainty .

Methodological Standards & Reporting

Q. How should researchers structure a discussion section when reporting contradictory results in this compound studies?

  • Guidelines :

  • Contextualize Findings : Compare results with prior work, noting methodological differences (e.g., purity thresholds, assay protocols) .
  • Hypothesis Refinement : Propose revised mechanisms (e.g., tautomerism affecting reactivity) to explain discrepancies .
  • Limitations : Acknowledge sample size or instrumental sensitivity constraints .

Q. What ethical considerations apply to in vivo studies involving this compound?

  • Framework :

  • Animal Welfare : Follow ARRIVE guidelines for humane endpoints and sample size minimization .
  • Data Transparency : Publish negative results to avoid publication bias .

Tables for Reference

Analytical Technique Key Parameters for this compound Reference
HPLCRetention time: 8.2 min (C18 column, MeOH:H₂O 70:30)
FTIRPeaks: 3350 cm⁻¹ (O-H), 1250 cm⁻¹ (C=S)
¹H NMR (DMSO-d₆)δ 3.58 (t, J=6 Hz, CH₂OH), δ 2.85 (s, NH₂)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.